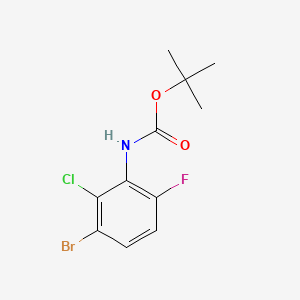

3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected

CAS No.:

Cat. No.: VC13556419

Molecular Formula: C11H12BrClFNO2

Molecular Weight: 324.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrClFNO2 |

|---|---|

| Molecular Weight | 324.57 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate |

| Standard InChI | InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16) |

| Standard InChI Key | WRNUFFXIORGKKL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Description

3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, has the molecular formula C₁₁H₁₂BrClFNO₂ and a molecular weight of 324.57 g/mol . The IUPAC name, tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate, reflects the substitution pattern on the benzene ring: bromine at position 3, chlorine at position 2, and fluorine at position 6. The BOC group (tert-butoxycarbonyl) is attached to the amine nitrogen, rendering it inert during subsequent reactions (Figure 1) .

Structural Highlights:

-

Aromatic Ring: The benzene core bears three electronegative halogen atoms, creating an electron-deficient system prone to nucleophilic aromatic substitution.

-

BOC Protecting Group: The tert-butyl carbonate moiety stabilizes the amine against oxidation and unwanted side reactions, a common strategy in multistep syntheses .

Table 1: Key Identifiers and Properties

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a two-step process:

-

Halogenation of Aniline Derivatives: The unprotected precursor, 3-bromo-2-chloro-6-fluoroaniline, is prepared via sequential halogenation. For example, chlorination and bromination of 2-fluoroaniline under acidic conditions yield the trihalogenated intermediate.

-

BOC Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C .

Critical Reaction Parameters:

-

Temperature Control: Halogenation reactions require precise heating (35–60°C) to avoid overhalogenation.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency during BOC protection .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | H₂SO₄, HBr, H₂O₂, 35–45°C | 60–70% |

| BOC Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85–90% |

Physicochemical Properties

Stability and Solubility

The BOC group enhances the compound’s stability, allowing storage at –20°C for extended periods. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C–O–C stretch) .

-

NMR Spectroscopy:

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary application lies in its use as a building block for bioactive molecules. For example:

-

Kinase Inhibitors: The halogenated aromatic ring is a common pharmacophore in tyrosine kinase inhibitors, where the BOC group is later deprotected to reveal a reactive amine for further functionalization .

-

Anticancer Agents: Derivatives of this compound have been investigated in the synthesis of apoptosis-inducing agents targeting Bcl-2 family proteins .

Case Study: Synthesis of PROTACs

In proteolysis-targeting chimeras (PROTACs), the BOC-protected amine serves as a linker site. Deprotection enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Storage | –20°C, desiccated, under argon |

| Disposal | Incineration at >1000°C |

Future Perspectives

Advances in catalytic halogenation and green chemistry may streamline the synthesis of this compound. Additionally, its utility in targeted protein degradation and antibody-drug conjugates (ADCs) positions it as a valuable asset in next-generation therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume